Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-
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Overview
Description
Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]- is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]- typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The phenyl and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or isoxazole rings .
Scientific Research Applications
Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]- involves its interaction with specific molecular targets. The nitrophenyl and isoxazole groups can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethanone, 1-(4-hydroxy-3-nitrophenyl)-
- Ethanone, 1-(3-nitrophenyl)-
- Various thiazole derivatives
Uniqueness
Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]- is unique due to its combination of a nitrophenyl group, a phenyl group, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
54605-77-5 |
---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
1-[3-(4-nitrophenyl)-4-phenyl-4,5-dihydro-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C17H14N2O4/c1-11(20)17-15(12-5-3-2-4-6-12)16(18-23-17)13-7-9-14(10-8-13)19(21)22/h2-10,15,17H,1H3 |
InChI Key |
LQYPUTJGTDCSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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